molecular formula C12H15NO2 B6155275 4-(4-methoxy-2-methylphenyl)pyrrolidin-2-one CAS No. 1366942-52-0

4-(4-methoxy-2-methylphenyl)pyrrolidin-2-one

Cat. No.: B6155275
CAS No.: 1366942-52-0
M. Wt: 205.3
InChI Key:
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Description

4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their versatile biological activities. The compound features a pyrrolidinone ring substituted with a 4-methoxy-2-methylphenyl group, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 4-(4-methoxy-2-methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate is then used as a starting material for further functionalization to obtain the desired compound.

Chemical Reactions Analysis

4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents using appropriate nucleophiles.

    Hydrolysis: The lactam ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Comparison with Similar Compounds

4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives such as:

    Pyrrolidin-2-one: A simpler analog without the methoxy and methyl substituents.

    Pyrrolidin-2,5-dione: A derivative with an additional carbonyl group at the 5-position.

    Prolinol: A hydroxylated derivative of pyrrolidine.

The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-methoxy-2-methylphenyl)pyrrolidin-2-one involves the reaction of 4-methoxy-2-methylbenzaldehyde with pyrrolidine in the presence of an acid catalyst to form 4-(4-methoxy-2-methylphenyl)pyrrolidine. This intermediate is then oxidized using an oxidizing agent to form the final product, 4-(4-methoxy-2-methylphenyl)pyrrolidin-2-one.", "Starting Materials": [ "4-methoxy-2-methylbenzaldehyde", "pyrrolidine", "acid catalyst", "oxidizing agent" ], "Reaction": [ "Step 1: 4-methoxy-2-methylbenzaldehyde is reacted with pyrrolidine in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form 4-(4-methoxy-2-methylphenyl)pyrrolidine.", "Step 2: The intermediate 4-(4-methoxy-2-methylphenyl)pyrrolidine is then oxidized using an oxidizing agent, such as potassium permanganate or sodium dichromate, to form the final product, 4-(4-methoxy-2-methylphenyl)pyrrolidin-2-one." ] }

CAS No.

1366942-52-0

Molecular Formula

C12H15NO2

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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